molecular formula C16H13N3O3 B5874010 5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5874010
M. Wt: 295.29 g/mol
InChI Key: HFQCQJJPPNSMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (DMNPO) is a heterocyclic organic compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. DMNPO is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 214-216 °C.

Mechanism of Action

5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a highly reactive compound that can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The mechanism of action of this compound depends on the specific application and the chemical environment. For example, in the detection of metal ions, this compound forms a complex with the metal ion, which results in a change in the fluorescence emission. In photodynamic therapy, this compound generates singlet oxygen upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in animal studies. However, the long-term effects of this compound on human health are not well understood. This compound has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments such as its high stability, solubility in organic solvents, and fluorescence properties. However, this compound has several limitations such as its high reactivity, which can lead to unwanted side reactions, and its limited water solubility, which can limit its applications in biological systems.

Future Directions

There are several future directions for the research and development of 5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the exploration of new applications of this compound in fields such as bioimaging, drug delivery, and catalysis. In addition, the investigation of the long-term effects of this compound on human health is an important direction for future research.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields such as material science, analytical chemistry, and biochemistry. This compound has several advantages and limitations for lab experiments, and its mechanism of action depends on the specific application and the chemical environment. The future directions for the research and development of this compound are promising, and further studies are needed to fully understand its potential applications and long-term effects on human health.

Synthesis Methods

The synthesis of 5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2,5-dimethylphenyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been widely used in scientific research due to its potential applications in various fields such as material science, analytical chemistry, and biochemistry. This compound has been used as a fluorescence probe for the detection of metal ions such as copper, mercury, and lead. This compound has also been used as a photosensitizer for the generation of singlet oxygen in photodynamic therapy. In addition, this compound has been used as a chemical probe for the study of protein-ligand interactions.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-3-4-11(2)14(9-10)16-17-15(18-22-16)12-5-7-13(8-6-12)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQCQJJPPNSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.